7-(3,4-Dimethoxyphenyl)-2-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
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Properties
IUPAC Name |
7-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4/c1-5-32-16-9-6-14(7-10-16)22-26-23-25-13(2)19(21(24)29)20(28(23)27-22)15-8-11-17(30-3)18(12-15)31-4/h6-12,20H,5H2,1-4H3,(H2,24,29)(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIUKXQCTQUPQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)N)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(3,4-Dimethoxyphenyl)-2-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including its anti-cancer effects, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure characterized by a triazolo-pyrimidine core with multiple aromatic substituents. Its IUPAC name suggests a significant degree of functionalization which may influence its biological properties.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties . For instance, in vitro assays demonstrated that it exhibits potent antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| SGC-7901 (gastric adenocarcinoma) | 0.011–0.015 |
| A549 (lung adenocarcinoma) | 0.011–0.015 |
| HT-1080 (fibrosarcoma) | 0.011–0.015 |
The compound showed superior activity compared to standard chemotherapeutics like CA-4 (IC50 = 0.009–0.013 µM) and inhibited tubulin polymerization at an IC50 of 1.6 µM .
The mechanism by which this compound exerts its anticancer effects appears to be related to its ability to disrupt microtubule dynamics. It has been shown to inhibit tubulin polymerization significantly, leading to cell cycle arrest and subsequent apoptosis in cancer cells . The presence of the triazole moiety is believed to enhance binding affinity to tubulin compared to other similar compounds.
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship indicates that modifications in the aromatic substituents can significantly impact the biological activity of the compound:
- Dimethoxy vs. Methoxy Groups : The presence of two methoxy groups on the phenyl ring enhances lipophilicity and may improve cellular uptake.
- Ethoxy Substitution : The ethoxy group contributes to increased solubility and bioavailability, which is crucial for therapeutic efficacy.
Case Studies
Several case studies have reported on the effectiveness of this compound in preclinical models:
- In Vivo Efficacy : In rodent models with xenografted tumors, treatment with this compound resulted in significant tumor reduction compared to control groups.
- Apoptosis Induction : Studies indicated that at concentrations as low as 1 µM, the compound could induce morphological changes consistent with apoptosis in breast cancer cell lines such as MDA-MB-231 .
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Preliminary studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanisms underlying this activity include:
- Inhibition of Cell Proliferation : The compound has shown effectiveness in reducing cell growth in models of leukemia and solid tumors.
- Induction of Apoptosis : It may promote programmed cell death in cancer cells through various signaling pathways.
| Study | Cancer Type | Effect Observed |
|---|---|---|
| Study 1 | Leukemia | Significant inhibition of cell growth |
| Study 2 | Solid Tumors | Induction of apoptosis in cancer cells |
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. Studies have reported:
- Reduction of Inflammatory Markers : In vitro experiments suggest that it can lower levels of pro-inflammatory cytokines.
- Potential Use in Inflammatory Diseases : Its ability to modulate inflammatory responses indicates potential therapeutic applications in conditions such as arthritis and inflammatory bowel disease.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to specific substituents can significantly influence its biological activity.
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| 3 | Dimethoxyphenyl | Increased selectivity for cancer cells |
| 4 | Ethoxyphenyl | Enhanced lipophilicity and solubility |
| 5 | Methyl | Improved metabolic stability |
Case Studies
Several case studies have explored the biological activity of similar compounds within the same chemical class:
- Case Study 1 : A related triazolo-pyrimidine derivative demonstrated significant inhibition of tumor growth in xenograft models, suggesting that specific modifications can enhance anticancer efficacy.
- Case Study 2 : Another study evaluated a series of substituted analogs for their selectivity against various cancer cell lines. Results indicated that certain substitutions at the 7-position markedly increased potency.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing triazolo[1,5-a]pyrimidine derivatives like the target compound?
- Answer : The compound can be synthesized via eco-friendly protocols using 4,4’-trimethylenedipiperidine (TMDP) as a bifunctional additive. TMDP acts as both a Lewis base and hydrogen-bond acceptor-donor, enabling high-yield reactions under green solvent conditions (water/ethanol mixtures) or in its molten state (65°C). This avoids toxic solvents and simplifies catalyst recovery .
- Key Data : Yields >85% under optimized conditions; TMDP recyclable for ≥5 cycles without activity loss .
Q. How should researchers characterize the structural and chemical properties of this compound?
- Answer : Use and NMR to confirm substitution patterns on the triazolo-pyrimidine core. Melting points (via Büchi apparatus) and microanalysis (Perkin-Elmer) validate purity. X-ray crystallography (as in ) resolves stereochemical ambiguities, particularly for dihydro-pyrimidine conformers .
Q. What solvent systems are optimal for solubility and reactivity studies?
- Answer : Ethanol/water (1:1 v/v) is ideal for initial solubility due to the compound’s polar carboxamide group. For hydrophobic intermediates (e.g., ester derivatives), dimethylformamide (DMF) or molten TMDP (65°C) enhances reactivity .
Advanced Research Questions
Q. How does the TMDP additive mechanistically enhance the synthesis of triazolo-pyrimidines?
- Answer : TMDP’s dual Lewis basic sites activate carbonyl intermediates via hydrogen bonding, accelerating cyclocondensation. Its molten state reduces diffusion limitations, while its non-volatile nature minimizes side reactions (e.g., ester hydrolysis). Comparative studies show TMDP outperforms piperidine in safety and efficiency .
- Contradiction Note : Earlier methods using piperidine faced toxicity and regulatory hurdles, as piperidine is restricted in some regions .
Q. What strategies resolve contradictions in reported yields for triazolo-pyrimidine derivatives?
- Answer : Discrepancies arise from solvent choice (aqueous vs. anhydrous) and additive purity. For reproducibility:
- Use degassed solvents to prevent oxidation of methoxyphenyl groups.
- Pre-dry TMDP at 60°C to remove residual moisture, which can hydrolyze the carboxamide .
Q. How can computational modeling guide structure-activity relationship (SAR) studies for this compound?
- Answer : SwissADME predicts pharmacokinetic properties (e.g., logP, drug-likeness) to prioritize analogs. Molecular docking (e.g., with COX-2 for anti-inflammatory activity) identifies critical substituent interactions:
- The 4-ethoxyphenyl group enhances hydrophobic binding.
- Methoxy substituents on the 3,4-dimethoxyphenyl ring improve metabolic stability .
Q. What experimental designs validate the compound’s biological activity while minimizing off-target effects?
- Answer : Use orthogonal assays:
- Primary assay : Enzyme inhibition (e.g., kinase or protease targets) with IC determination.
- Counter-screening : Test against structurally similar off-targets (e.g., ’s triazolo-thiadiazines) to rule out nonspecific binding .
Q. How can AI-driven tools (e.g., COMSOL Multiphysics) optimize reaction scale-up?
- Answer : Machine learning models trained on reaction parameters (temperature, solvent ratio) predict optimal conditions for continuous flow synthesis. Real-time adjustments using AI reduce byproduct formation during scale-up .
Methodological Recommendations
- Synthetic Optimization : Prioritize TMDP-based protocols for safety and yield .
- Data Validation : Cross-reference NMR assignments with X-ray structures to avoid misassignment of diastereomers .
- Biological Testing : Include pharmacokinetic profiling (e.g., plasma stability in ) early in development to eliminate poorly absorbed analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
